molecular formula C20H19N5OS B2940854 Anticancer agent 83

Anticancer agent 83

Cat. No.: B2940854
M. Wt: 377.5 g/mol
InChI Key: YVZLYBOOUTVSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer Agent 83 is a novel oxadiazole-based compound synthesized via cyclization of benzophenone hydrazone followed by nucleophilic alkylation of the heterocyclic backbone . Structural characterization using FT-IR, LCMS, and NMR confirmed its unique chemical architecture. Preclinical evaluations revealed potent anticancer activity against MCF-7 (breast adenocarcinoma) and KB (oral carcinoma) cell lines, with IC50 values of 112.6 µg/mL and 126.7 µg/mL, respectively. Notably, it demonstrated low cytotoxicity against normal L292 cells in MTT assays, suggesting a favorable therapeutic index .

Properties

IUPAC Name

[4-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13(2)15-4-8-17(9-5-15)25-14(3)19(23-24-25)20(26)22-16-6-10-18(11-7-16)27-12-21/h4-11,13H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLYBOOUTVSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 83 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 83 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer agent 83 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.

    Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and imaging agents.

Mechanism of Action

The mechanism of action of Anticancer agent 83 involves its interaction with specific molecular targets within cancer cells. This compound is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell growth and division. Additionally, this compound can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Anticancer Compounds

Efficacy and Selectivity

The table below compares Anticancer Agent 83 with benchmark compounds and structurally related agents:

Compound Class Key Targets IC50 (µg/mL) Toxicity (Normal Cells) Reference
This compound Oxadiazole derivative Proliferation pathways (hypothesized) MCF-7: 112.6; KB: 126.7 Low (L292 cells)
Doxorubicin Anthracycline DNA intercalation, topoisomerase II A549: 30.8 (at 100 µM) High (cardiotoxicity)
Naphthoquinone 9 Naphthoquinone Apoptosis induction A549: 0% viability at 100 µM Low (Vero cells)
Compound 7h Oxadiazole derivative Undefined MCF-7: 112.6; KB: 126.7 Low (L292 cells)
Curcumin Polyphenol NF-κB, AP-1, EGFR Broad activity (multi-target) Very low (10 g/day safe)
Methylseleninic Acid Selenocompound ROS modulation IC50 varies by cell type Moderate (MI = 1.8)
  • Doxorubicin : While highly efficacious, its dose-limiting cardiotoxicity contrasts with the low toxicity profile of this compound .
  • Naphthoquinone 9: Exhibits superior potency (0% viability in A549 cells) but lacks data on long-term safety, whereas Agent 83 has validated low cytotoxicity .
  • Curcumin: A natural multi-target agent with excellent safety but lower potency in monotherapy, highlighting Agent 83’s advantage in synthetic optimization for targeted efficacy .

Mechanistic and Pharmacokinetic Profiles

  • Mechanistic Diversity : this compound shares mechanistic fingerprints with NCI synthetic compounds targeting STAT3/CDK2/4/6, as identified via COMPARE algorithm analysis of NCI60 cell line responses . This aligns it with signal transduction inhibitors like NSC765599, though its oxadiazole scaffold may offer unique binding interactions .
  • However, its ADME (absorption, distribution, metabolism, excretion) properties remain under investigation .

Clinical and Regulatory Considerations

  • Biomarker-Driven Use: Unlike trastuzumab (HER2-dependent) or PD-1 inhibitors (PD-L1 biomarkers), Agent 83’s broad-spectrum activity may limit personalized application unless companion diagnostics are developed .
  • Trial Design : Phase III trials for Agent 83 must address heterogeneity in endpoints, as criticized in existing anticancer agent evaluations .

Biological Activity

Anticancer Agent 83, also known as bullatacin, is a member of the acetogenin family derived from the Annona species. This compound has garnered attention due to its potent anticancer properties, particularly against multidrug-resistant (MDR) cancer cell lines. This article explores its biological activity, mechanisms of action, and relevant research findings.

Bullatacin exhibits its anticancer effects through several mechanisms:

  • Inhibition of Cellular Proliferation : Bullatacin has shown significant cytotoxicity in various cancer cell lines, including those resistant to conventional therapies. It operates by inducing apoptosis and inhibiting cell proliferation pathways.
  • Targeting Mitochondrial Function : The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c, which activates caspases and initiates programmed cell death .
  • Modulation of Gene Expression : Bullatacin influences gene expression related to apoptosis and cell cycle regulation, impacting pathways such as PI3K/Akt/mTOR and NF-κB signaling .

In Vitro Studies

In vitro studies have demonstrated that bullatacin exhibits an effective dose (ED50) in the range of 10910^{-9} to 101210^{-12} μg/mL against various cancer cell lines. Notably, it has been effective against the MDR MCF-7/Adr cells, which are typically resistant to many standard chemotherapeutics .

Cell Line ED50 (μg/mL) Effect
MCF-7/Adr109101210^{-9}-10^{-12}Significant cytotoxicity
Human Oral Squamous10810^{-8}Induction of apoptosis
Jurkat Cells10610^{-6}Mitochondrial depolarization

In Vivo Studies

In vivo studies have further validated the efficacy of bullatacin. Animal models have shown that administration leads to a significant reduction in tumor size and improved survival rates compared to control groups. For instance, studies on mice with implanted tumors indicated a marked decrease in tumor growth when treated with bullatacin .

Case Studies

  • Multidrug Resistance : A study focused on the efficacy of bullatacin against MDR cancer cells showed that it not only inhibited growth but also reversed resistance mechanisms by modulating drug transport proteins .
  • Combination Therapy Potential : Research has suggested that bullatacin may enhance the effects of other chemotherapeutic agents when used in combination, potentially leading to more effective treatment regimens for resistant cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.